
N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24ClN3O4S
- Molecular Weight : 421.94 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:
- Anti-inflammatory Activity : The pyrazole moiety is known for its anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Antioxidant Properties : Molecular docking studies indicate that this compound may possess antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest. This compound's structure may enhance its effectiveness against specific cancer types .
Biological Activity Summary Table
Activity Type | Effect | Mechanism |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | Modulation of inflammatory pathways |
Antioxidant | Scavenging free radicals | Reduction of oxidative stress |
Anticancer | Inhibition of cell proliferation | Induction of apoptosis and cell cycle arrest |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of similar pyrazole derivatives, it was found that they effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could be a candidate for further research in inflammatory conditions .
Case Study 2: Antioxidant Activity
A molecular docking study evaluated the antioxidant potential of this compound against various radical species. The results showed strong binding affinities to radical scavenging sites, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Case Study 3: Anticancer Properties
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions and carboxamide coupling. For example:
Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones under acidic conditions .
Step 2 : Sulfone introduction via oxidation of tetrahydrothiophene using mCPBA (meta-chloroperbenzoic acid) .
Step 3 : Coupling of the pyrazole-carboxylic acid with 2-chlorobenzylamine using EDCI/HOBt as coupling agents .
Key Considerations : Monitor reaction progress via TLC, optimize pH/temperature to suppress by-products (e.g., over-oxidation), and purify via column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm), sulfone group (δ 3.1–3.5 ppm), and chlorobenzyl moiety (δ 4.5–5.0 ppm for CH2) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic pattern matching for Cl .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- In vitro assays : Test against kinase targets (e.g., JAK2, EGFR) using fluorescence-based enzymatic assays. IC50 values are calculated via dose-response curves .
- Solubility/Permeability : Use shake-flask method (aqueous buffer) and Caco-2 cell monolayers for ADME profiling .
- Cytotoxicity : MTT assay on HEK293 cells to establish selectivity indices .
Q. How is the purity of the compound validated for research use?
- Methodological Answer :
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for biological studies .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C in amber vials under argon to prevent hydrolysis of the carboxamide group or sulfone degradation .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket of kinases. Focus on optimizing H-bonds (e.g., pyrazole N with Lys274 in JAK2) and π-π stacking (chlorobenzyl with Phe1023) .
- QSAR Analysis : Derive predictive models using Hammett σ values for substituents on the benzyl ring to correlate electronic effects with IC50 .
Q. What strategies resolve contradictions in crystallographic data vs. solution-phase NMR structures?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., sulfone group rotation) .
- SHELXL Refinement : Apply TWIN commands for twinned crystals and anisotropic displacement parameters to improve R-factors (<0.05) .
- DFT Calculations : Compare optimized gas-phase (B3LYP/6-31G*) and solid-state (periodic boundary conditions) geometries .
Q. How to optimize reaction yields while minimizing by-products in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (Pd(OAc)2 vs. CuI) to identify robust conditions .
- Flow Chemistry : Implement continuous flow for exothermic steps (e.g., sulfone oxidation) to improve heat transfer and reduce side reactions .
Q. What mechanistic insights explain the compound’s selectivity for specific kinase isoforms?
- Methodological Answer :
- Kinase Profiling : Use KinomeScan® to assess binding to 468 kinases. Analyze conserved vs. divergent residues in the active site (e.g., gatekeeper Met vs. Thr mutations) .
- Hydrogen-Deuterium Exchange (HDX) MS : Map conformational changes in the kinase upon compound binding to identify allosteric effects .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Properties
Molecular Formula |
C17H20ClN3O3S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-11-16(17(22)19-9-13-5-3-4-6-15(13)18)12(2)21(20-11)14-7-8-25(23,24)10-14/h3-6,14H,7-10H2,1-2H3,(H,19,22) |
InChI Key |
KUHPPNZXLAMOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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